molecular formula C8H8F3NO B1592104 2-Amino-5-(trifluoromethyl)benzyl alcohol CAS No. 220107-65-3

2-Amino-5-(trifluoromethyl)benzyl alcohol

Cat. No. B1592104
M. Wt: 191.15 g/mol
InChI Key: GXZAQGCLEZPQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(trifluoromethyl)benzyl alcohol (ATFBA) is an organic compound with a wide range of applications in both scientific research and industry. It is an important intermediate in the synthesis of several pharmaceutical compounds, such as anti-inflammatory drugs and anticonvulsants. ATFBA is also used in the synthesis of perfumes and flavors, as well as in the production of cosmetics.

Scientific Research Applications

  • Synthesis of Amino Acids and Peptides:

    • 2-Amino-5-(trifluoromethyl)benzyl alcohol is used in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. This demonstrates its utility in the development of aromatic and heteroaromatic amino acids (Burger et al., 2006).
    • It has also been used in the synthesis of glutamic acid and glutamine peptides with a trifluoromethyl ketone group, showing activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).
  • Benzyl Alcohol Production:

    • The compound plays a role in the biosynthesis of benzyl alcohol from renewable glucose in engineered Escherichia coli. This process involves the transformation of benzyl alcohol using a non-natural pathway, demonstrating its potential in renewable chemical production (Pugh et al., 2015).
  • Chemical Synthesis and Catalysis:

    • 2-Amino-5-(trifluoromethyl)benzyl alcohol is involved in various chemical synthesis processes, like the synthesis of 4H-3,1-benzoxazines through a tandem Aza-Wittig/Heterocumulene-Mediated Annulation Strategy (Molina et al., 1991).
    • It is also used in the synthesis of trifluoromethylated monoterpene amino alcohols, demonstrating its versatility in organic synthesis (Petrova et al., 2022).
  • Pharmaceutical and Medicinal Applications:

    • The compound is used in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, and muscle relaxant properties. This highlights its potential application in drug discovery (Jumde et al., 2015).
  • Biotransformation and Bio-based Production:

    • In biotransformation studies, it has been used for the efficient synthesis of benzyl alcohol and its analogs, showcasing its role in producing high-value fine chemicals through biocatalytic pathways (Liu et al., 2020).

properties

IUPAC Name

[2-amino-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZAQGCLEZPQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620230
Record name [2-Amino-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)benzyl alcohol

CAS RN

220107-65-3
Record name [2-Amino-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
2-Amino-5-(trifluoromethyl)benzyl alcohol
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2-Amino-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 4
2-Amino-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 5
2-Amino-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 6
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2-Amino-5-(trifluoromethyl)benzyl alcohol

Citations

For This Compound
1
Citations
Y Ida, A Matsubara, T Nemoto, M Saito… - Bioorganic & medicinal …, 2012 - Elsevier
We have reported previously the novel δ opioid agonist KNT-127 which showed high affinity and selectivity for the δ receptor. Moreover, the analgesic effect of subcutaneously …
Number of citations: 27 www.sciencedirect.com

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